Methysticin

Drug Metabolism Toxicology AhR Signaling

Methysticin is the only kavalactone combining potent CYP1A1 induction (strongest AhR activator in its class), mechanism-based CYP2C9 inactivation (defined KI/kinact), mixed CES1 inhibition, and NF-κB suppression in a single molecule. Unlike kavain or yangonin, it activates Nrf2/ARE in the hippocampus and induces HepG2 apoptosis—essential for modeling kava hepatotoxicity. For DDI prediction, neuroprotection, and AhR-mediated carcinogenesis studies, no alternative replicates this profile. ≥98% purity reference standard.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 20697-20-5
Cat. No. B1662917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysticin
CAS20697-20-5
Synonymsmethysticin
methysticin, ((E)-(+-))-isome
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3
InChIKeyGTEXBOVBADJOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methysticin (CAS 20697-20-5): A Differentiated Kavalactone for Neuroprotection and Inflammation Research


Methysticin is a naturally occurring kavalactone isolated from the roots of Piper methysticum (kava) . It is one of the six major kavalactones, possessing a methylenedioxyphenyl moiety that distinguishes its pharmacological profile . As a purified reference standard (≥98% typical for research), methysticin serves as a critical tool for investigating mechanisms of neuroprotection, inflammation, and drug metabolism pathways, offering a well-defined chemical entity for reproducible in vitro and in vivo studies .

Why Methysticin Cannot Be Substituted by Other Kavalactones in Critical Assays


Kavalactones are a structurally diverse class, and minor differences in their α-pyrone ring and aromatic substitution drastically alter target engagement, potency, and metabolic fate . A direct substitution of methysticin with its close structural analog, dihydromethysticin, or the more abundant kavain, will yield divergent results in key assays. Methysticin exhibits a unique combination of properties—most profound CYP1A1 induction, mixed-type CES1 inhibition, and potent NF-κB inhibition—that are not replicated by any single alternative kavalactone . The quantitative evidence below demonstrates that for studies focused on AhR-mediated gene expression, mechanism-based enzyme inactivation, or specific anti-inflammatory pathways, methysticin is an irreplaceable and functionally distinct reagent.

Quantitative Differentiation Guide: Methysticin vs. Kavalactone Analogs


Methysticin is the Most Potent CYP1A1 Inducer Among Six Major Kavalactones

Methysticin is the single most potent inducer of the hepatic enzyme CYP1A1 among the six primary kavalactones . While its reduced analog, 7,8-dihydromethysticin, also induces CYP1A1, the effect of methysticin is quantitatively described as the 'most profound' . The other four kavalactones (yangonin, 5,6-dehydrokawain, kawain, and 7,8-dihydrokawain) showed no significant effect on CYP1A1 induction .

Drug Metabolism Toxicology AhR Signaling CYP Induction

Methysticin is a Mechanism-Based Inactivator of CYP2C9

Methysticin acts as a mechanism-based inactivator of CYP2C9, a property not commonly reported for other major kavalactones . It exhibits time-, concentration-, and NADPH-dependent inhibition. At a concentration of 50 µM, methysticin inhibited approximately 85% of CYP2C9 activity after a 30-minute preincubation with human liver microsomes . This is a distinct, irreversible inhibition profile compared to the reversible inhibition seen with kavain on other CYP isoforms.

Drug Metabolism Enzyme Inhibition CYP2C9 Mechanism-Based Inactivation

Methysticin Exhibits Mixed Competitive-Noncompetitive CES1 Inhibition, Unlike Competitive Analogs

Methysticin displays a mixed competitive-noncompetitive type of inhibition against carboxylesterase 1 (CES1), which is distinct from the purely competitive inhibition exhibited by kavain, dihydrokavain, and desmethoxyyangonin . Its inhibition constant (Ki) of 35.2 µM is also substantially lower than that of its direct analog dihydromethysticin (68.2 µM) and kavain (81.6 µM), indicating a more potent inhibition .

Esterase CES1 Enzyme Kinetics Drug Interaction

Methysticin is a Highly Potent NF-κB Inhibitor, ~18x More Active Than Traditional Kava Extract

Methysticin is a potent and non-toxic inhibitor of NF-κB activation, with an IC50 of 0.19 ± 0.01 μg/ml . This activity is approximately 18 times more potent than traditional kava extract . Other purified kavalactones from the same source did not exhibit this level of potent NF-κB inhibition, identifying methysticin as the primary active component for this pathway.

Inflammation NF-κB Cancer Research Cellular Signaling

Methysticin and Yangonin Induce Apoptosis in HepG2 Hepatocytes, a Property Not Shared by Kavain

Both methysticin and yangonin have been shown to induce apoptosis in human hepatocytes (HepG2) in vitro, whereas the kavalactone kavain does not exhibit this effect . This demonstrates a clear functional divergence within the kavalactone class regarding hepatotoxic potential.

Hepatotoxicity Apoptosis Liver Safety In Vitro Toxicology

Methysticin Provides Potent P-gp Inhibition Comparable to Key Analogs

Methysticin demonstrates moderate to potent inhibitory activity against the efflux transporter P-glycoprotein (P-gp), with an f2 value (concentration needed to double baseline fluorescence) in the range of 17 to 90 µM . This potency is comparable to other major kavalactones like kavain and dihydrokavain, confirming its role as a validated tool for modulating P-gp-mediated efflux.

P-glycoprotein Efflux Transporter Drug Absorption Multidrug Resistance

High-Value Application Scenarios for Methysticin (CAS 20697-20-5)


Mechanism-Based CYP Inactivation and Drug-Drug Interaction Studies

Methysticin is uniquely suited as a tool compound for investigating mechanism-based inactivation (MBI) of CYP2C9, a property that distinguishes it from other kavalactones . Researchers can use methysticin to model time- and NADPH-dependent enzyme inhibition, a critical factor in predicting clinically relevant drug-drug interactions (DDIs) that are not observed with reversible inhibitors. This application is supported by its defined KI and kinact parameters .

AhR-Dependent Gene Expression and Carcinogenicity Research

As the most potent CYP1A1 inducer among the kavalactones, methysticin is the definitive positive control for studies examining AhR-mediated gene transcription and its downstream effects on chemical carcinogenesis . Its use is essential for deconvoluting the specific contribution of AhR signaling to kava's complex toxicological profile, which cannot be reliably modeled using less potent or inactive analogs like kavain or yangonin .

Neuroprotection and Nrf2 Pathway Activation Studies

Methysticin has demonstrated in vivo efficacy in activating the Nrf2/ARE pathway in the hippocampus and cortex, leading to a reduction in neuroinflammation and improved cognitive function in a mouse model of Alzheimer's disease . This provides a robust basis for its use as a lead compound in neuroprotection research and for investigating the therapeutic potential of Nrf2 activation in chronic neurodegenerative conditions .

Investigation of Kava-Associated Hepatotoxicity in Vitro

Given that methysticin induces apoptosis in human HepG2 hepatocytes—a property not shared by kavain—it is a required component for any study aiming to model the cytotoxic mechanisms underlying kava-induced liver injury . Substituting methysticin with a hepatically inactive analog would lead to a false-negative result and an incomplete understanding of kava's safety profile.

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